(2,2,2-Trichloro-1-phenylethyl)urea
Description
Properties
IUPAC Name |
(2,2,2-trichloro-1-phenylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3N2O/c10-9(11,12)7(14-8(13)15)6-4-2-1-3-5-6/h1-5,7H,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUNJNQSHWZSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Trichloro-1-phenylethyl)urea typically involves the reaction of 2,2,2-trichloro-1-phenylethanol with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the urea derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2,2,2-Trichloro-1-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloroacetophenone derivatives, while reduction can produce less chlorinated phenylethyl urea compounds .
Scientific Research Applications
(2,2,2-Trichloro-1-phenylethyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of (2,2,2-Trichloro-1-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The trichloromethyl group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can form stable intermediates, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The primary structural difference between (2,2,2-Trichloro-1-phenylethyl)urea and its analogs lies in the functional group:
- Urea derivative : Contains a urea (-NHCONH₂) group.
- Acetate ester derivative (e.g., 2,2,2-Trichloro-1-phenylethyl acetate): Contains an ester (-OAc) group .
This distinction impacts physicochemical properties:
- Hydrogen bonding : The urea group enables stronger intermolecular hydrogen bonding compared to the ester, likely increasing melting point and reducing volatility.
Physicochemical Properties
A comparative analysis is presented below, using available data for 2,2,2-Trichloro-1-phenylethyl acetate () and inferred properties for the urea analog:
| Property | 2,2,2-Trichloro-1-phenylethyl acetate | This compound (Inferred) |
|---|---|---|
| Molecular Formula | C₁₀H₉Cl₃O₂ | Likely C₉H₈Cl₃N₂O |
| Molecular Weight | 267.54 g/mol | ~258.5 g/mol (estimated) |
| Melting Point | 86–89°C | Higher (due to H-bonding) |
| Boiling Point | 282°C | Likely lower volatility |
| Solubility | Soluble in oils | Moderate water solubility (urea group) |
| Applications | Fragrance (cosmetics, soaps) | Potential agrochemical/pharmaceutical use |
Research Findings and Gaps
- Toxicity and Safety: No direct data on the urea derivative are available.
Q & A
Q. What are the established synthetic routes for (2,2,2-Trichloro-1-phenylethyl)urea, and what reaction conditions optimize yield and purity?
The synthesis of urea derivatives typically involves reacting an amine with an isocyanate. For this compound, a plausible route includes:
Synthesis of the trichlorinated phenylethylamine precursor : Analogous to methods for 2,2,2-trichloro-1-phenylethyl acetate (crystallrose), this may involve nucleophilic substitution or condensation reactions using benzaldehyde derivatives and trichloromethylating agents (e.g., CCl₄) under basic conditions .
Urea formation : React the trichlorinated phenylethylamine with an isocyanate (e.g., phenyl isocyanate) in anhydrous solvents like dichloromethane or THF. Temperature control (0–25°C) and stoichiometric ratios (1:1 amine:isocyanate) are critical to minimize side products .
Optimization : Use catalytic bases (e.g., triethylamine) to enhance reactivity. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- ¹H/¹³C NMR : Look for urea NH protons (δ 5.5–6.5 ppm, broad) and aromatic protons (δ 7.2–7.8 ppm). The trichloromethyl group (CCl₃) adjacent to the phenyl ring causes deshielding in ¹³C NMR (δ 85–95 ppm) .
- IR Spectroscopy : Urea carbonyl (C=O) stretches appear at 1640–1680 cm⁻¹. N-H stretches are observed at 3200–3400 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should match the molecular formula (C₉H₈Cl₃N₂O), with isotopic clusters reflecting three chlorine atoms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound derived from different synthetic protocols?
Contradictions often arise from impurities, polymorphic forms, or solvent effects. Methodological approaches include:
- Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities. Compare retention times with standards .
- Crystallography : Single-crystal X-ray diffraction can confirm molecular structure and identify polymorphs .
- Thermal analysis (DSC/TGA) : Evaluate melting points and decomposition temperatures to assess batch consistency .
- Replicate synthesis : Standardize reaction conditions (solvent, temperature, catalyst) across labs to isolate protocol-dependent variability .
Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound under varying environmental conditions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and predict sites for nucleophilic/electrophilic attack .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar (water) vs. nonpolar (hexane) solvents to predict hydrolysis rates and stability .
- QSPR Models : Correlate substituent effects (e.g., Cl atoms) with experimental stability data to design derivatives with enhanced shelf life .
Q. What experimental strategies can assess the hydrolytic stability of this compound, and how do structural features influence degradation pathways?
- Kinetic Studies : Monitor degradation in buffered solutions (pH 2–12) at 25–60°C using HPLC. Calculate rate constants (k) and activation energy (Eₐ) via Arrhenius plots .
- Structural Analysis : The electron-withdrawing trichloromethyl group increases electrophilicity at the urea carbonyl, accelerating hydrolysis. Compare with non-chlorinated analogs to isolate electronic effects .
- By-Product Identification : Use LC-MS to detect hydrolysis products (e.g., amines, CO₂) and propose degradation mechanisms .
Safety and Handling
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and purification .
- Ventilation : Ensure adequate airflow to avoid inhalation of fine powders or vapors during heating steps.
- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose of as hazardous waste. Consult safety data sheets (SDS) for chlorinated compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
